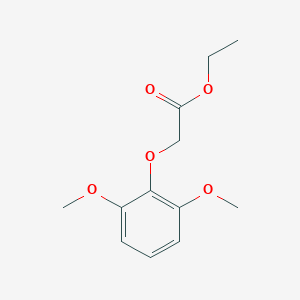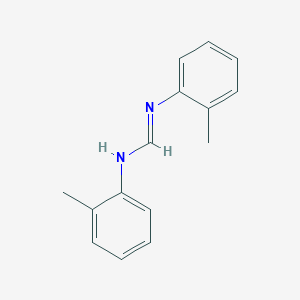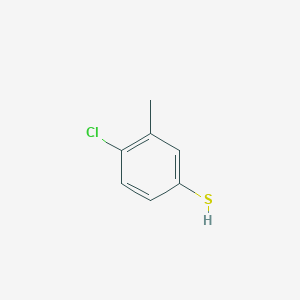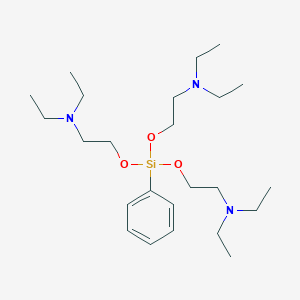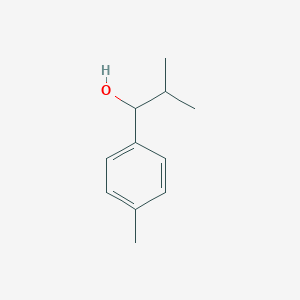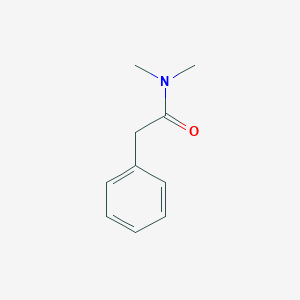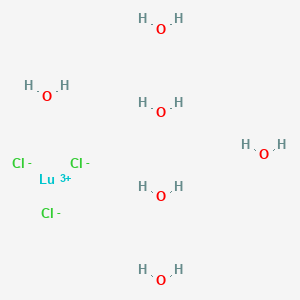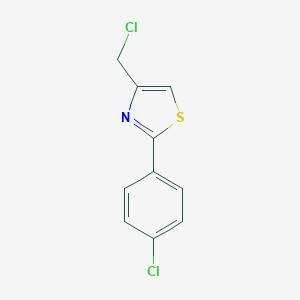![molecular formula C8H8N2O B096991 5-metoxi-1H-pirrolo[3,2-b]piridina CAS No. 17288-40-3](/img/structure/B96991.png)
5-metoxi-1H-pirrolo[3,2-b]piridina
Descripción general
Descripción
5-Methoxy-1H-pyrrolo[3,2-b]pyridine, also known as 5-MeO-PP, is a synthetic organic compound belonging to the pyrrolo[3,2-b]pyridine family. It is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is a white solid substance with a low melting point, and it is soluble in both water and organic solvents.
Aplicaciones Científicas De Investigación
Bloques de Construcción Heterocíclicos
“5-metoxi-1H-pirrolo[3,2-b]piridina” es un compuesto heterocíclico . Los compuestos heterocíclicos se utilizan ampliamente en química medicinal y descubrimiento de fármacos debido a sus diversas actividades biológicas. Sirven como bloques de construcción en la síntesis de moléculas complejas .
Inhibidores del Receptor del Factor de Crecimiento de Fibroblastos
La investigación ha demostrado que los derivados de “this compound” tienen potentes actividades contra FGFR1, 2 y 3 . La activación anormal de la vía de señalización FGFR está asociada con la progresión y el desarrollo de varios cánceres. Por lo tanto, estos derivados podrían ser candidatos potenciales para la terapia del cáncer .
Agentes Anticancerígenos
Además de ser inhibidores de FGFR, estos derivados han demostrado inhibir la proliferación de células de cáncer de mama e inducir la apoptosis . También inhibieron significativamente la migración e invasión de estas células .
Compuestos Líderes para el Descubrimiento de Fármacos
Debido a sus potentes actividades y bajo peso molecular, estos derivados de “this compound” podrían servir como compuestos líderes atractivos para una mayor optimización en el descubrimiento de fármacos .
Tratamiento de la Hiperglicemia y Trastornos Relacionados
Aunque no está directamente relacionado con “this compound”, vale la pena señalar que los derivados de pirrolo[3,4-c]piridina han mostrado eficacia en la reducción de los niveles de glucosa en sangre . Podrían usarse potencialmente en la prevención y el tratamiento de trastornos que involucran glucosa en sangre plasmática elevada, como la hiperglucemia y la diabetes .
Inhibidores de la Entrada del VIH
Una vez más, aunque no está directamente relacionado con “this compound”, es interesante observar que la porción de azaindol, que es estructuralmente similar, se ha utilizado en la síntesis de indola sulfonamidas como inhibidores de la entrada del VIH
Mecanismo De Acción
Target of Action
The primary targets of 5-methoxy-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-Methoxy-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 5-methoxy-1H-pyrrolo[3,2-b]pyridine affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Its low molecular weight suggests that it may have good bioavailability .
Result of Action
In vitro studies have shown that 5-methoxy-1H-pyrrolo[3,2-b]pyridine can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine are not fully explored yet. Related pyrrolopyridine derivatives have shown activity on kinase inhibition , which suggests that 5-Methoxy-1H-pyrrolo[3,2-b]pyridine might interact with enzymes and proteins in a similar manner.
Cellular Effects
Related compounds have shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that 5-Methoxy-1H-pyrrolo[3,2-b]pyridine might have similar effects on cell function.
Molecular Mechanism
Related compounds have shown to inhibit FGFR1, 2, and 3 . This suggests that 5-Methoxy-1H-pyrrolo[3,2-b]pyridine might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature .
Metabolic Pathways
Pyridine, a related compound, has been shown to exhibit cytotoxic properties against tumor cells due to its ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Subcellular Localization
Related compounds have shown to inhibit FGFR1, 2, and 3 , suggesting that 5-Methoxy-1H-pyrrolo[3,2-b]pyridine might be localized in the same subcellular compartments where these receptors are found.
Propiedades
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6-7(10-8)4-5-9-6/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIFEVSWZUSXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415902 | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-40-3 | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route used to produce 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in this study?
A1: The research highlights a novel synthetic route for 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid using a four-step process involving Williamson and Reissert reactions []. The significance lies in its simplicity, cost-effectiveness, and suitability for industrial production due to readily available materials, straightforward purification, and minimal byproduct formation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

